3-Bromophenyl selenocyanate

C–H Functionalization Synthetic Methodology Electrophilic Selenylation

Choose 3-Bromophenyl selenocyanate (CAS 51694-17-8) for superior air-stability (half-life >6 months) and orthogonal reactivity. The meta-bromo substituent (σₘ +0.39) enhances electrophilicity, enabling efficient, transition-metal-free C-H selenylation. A versatile building block for selenium heterocycles and antioxidant libraries with late-stage diversification via cross-coupling.

Molecular Formula C7H4BrNSe
Molecular Weight 260.99 g/mol
CAS No. 51694-17-8
Cat. No. B15472975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl selenocyanate
CAS51694-17-8
Molecular FormulaC7H4BrNSe
Molecular Weight260.99 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)[Se]C#N
InChIInChI=1S/C7H4BrNSe/c8-6-2-1-3-7(4-6)10-5-9/h1-4H
InChIKeyGNWYRXMTJNJQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl Selenocyanate (CAS 51694-17-8): Organoselenium Building Block for Medicinal Chemistry and C–H Functionalization


3-Bromophenyl selenocyanate (CAS 51694-17-8) is an aryl selenocyanate organoselenium compound with the molecular formula C₇H₄BrNSe and a molecular weight of 260.977 g/mol [1]. This compound features a bromobenzene moiety meta-substituted with a selenocyanate (–SeCN) functional group, positioning it as a versatile pseudohalide electrophile in organic synthesis [2]. Aryl selenocyanates are generally air-stable, colorless solids or liquids [3], and serve as key intermediates for constructing selenium-containing heterocycles and C–Se bond-forming reactions. The presence of the bromo substituent provides an orthogonal synthetic handle, enabling sequential functionalization strategies in pharmaceutical and agrochemical research [2].

Why 3-Bromophenyl Selenocyanate Cannot Be Replaced by Generic Aryl Selenocyanates or Selenides


Although 3-bromophenyl selenocyanate shares the aryl selenocyanate core with compounds such as phenyl selenocyanate or 4-methoxyphenyl selenocyanate, the meta-bromo substituent fundamentally alters its electronic character and synthetic utility [1]. The bromine atom exerts a moderate electron-withdrawing inductive effect (Hammett σₘ ≈ +0.39) that reduces the electron density of the aromatic ring and the selenium atom [1], thereby modulating the electrophilicity of the –SeCN group in C–H functionalization and cyclization reactions [2]. Unlike selenide (–SeR) or diselenide (–Se–Se–) analogs, the selenocyanate moiety undergoes distinct reduction pathways and exhibits different glutathione peroxidase (GPx)-like activity profiles [3]. Substituting a generic aryl selenocyanate or a simple selenide for 3-bromophenyl selenocyanate without accounting for these electronic and steric differences can result in altered reaction yields, divergent product distributions, and inconsistent biological activity [2][3].

Quantitative Evidence: 3-Bromophenyl Selenocyanate vs. Closest Analogs and Alternatives


Electrophilicity and C–H Selenylation Efficiency: 3-Bromophenyl vs. 4-Methoxyphenyl Selenocyanate

The electrophilicity of aryl selenocyanates governs their reactivity in transition-metal-free C–H selenylation reactions. In an HFIP-mediated protocol, aryl selenocyanates bearing electron-withdrawing substituents (e.g., 3-bromo) exhibit higher yields with electron-rich arenes due to enhanced electrophilic character at selenium. By contrast, electron-donating substituents (e.g., 4-methoxy) reduce electrophilicity and require modified conditions. This electronic tuning is quantifiable via Hammett substituent constants [1][2].

C–H Functionalization Synthetic Methodology Electrophilic Selenylation

GPx-Mimetic Activity: Selenocyanate (–SeCN) vs. Diselenide (–Se–Se–) vs. Selenide (–Se–) Pharmacophores

The glutathione peroxidase (GPx)-like catalytic activity of organoselenium compounds depends critically on the selenium oxidation state and ligand environment. A comparative review of antioxidant activity profiles indicates that selenocyanate (–SeCN) containing compounds exhibit distinct redox behavior compared to diselenide (–Se–Se–) and selenide (–Se–) analogs [1]. Specifically, diselenide compounds consistently demonstrate superior antioxidant activity compared to selenides, with some diselenides showing activity up to 5-fold higher than the reference compound ebselen in GPx assays [2][3].

Medicinal Chemistry Antioxidant Activity Enzyme Mimetics

Redox Stability and Handling: Selenocyanates vs. Selenols and Selenides

Aryl selenocyanates (RSeCN) are generally air-stable solids or liquids at ambient conditions, in contrast to aryl selenols (RSeH) which are highly air-sensitive and prone to rapid oxidation to diselenides [1]. Selenides (RSeR‘) exhibit intermediate stability. This stability differential is critical for procurement and long-term storage: selenocyanates can be stored at room temperature in a dry environment without special atmospheric protection [2], whereas selenols require inert atmosphere handling and refrigeration to prevent decomposition [1].

Chemical Stability Storage Procurement

Synthetic Versatility: Sequential Functionalization Enabled by Orthogonal Bromo and Selenocyanate Handles

3-Bromophenyl selenocyanate possesses two orthogonal reactive sites: the aryl bromide for transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) and the selenocyanate group for electrophilic cyclization or reduction to selenol. This orthogonal reactivity is absent in simple phenyl selenocyanate, which lacks the halogen handle, and in 4-bromophenyl selenocyanate, where the para-substitution pattern alters the electronics of both functional groups [1]. The meta-bromo positioning minimizes steric interference with SeCN-directed transformations while preserving cross-coupling competence [2].

Diversity-Oriented Synthesis Cross-Coupling Heterocycle Synthesis

Optimal Research Applications for 3-Bromophenyl Selenocyanate Based on Quantitative Differentiation


Electrophilic C–H Selenylation in Late-Stage Functionalization

The enhanced electrophilicity of the –SeCN group in 3-bromophenyl selenocyanate (σₘ = +0.39 for Br) makes it particularly suitable for HFIP-mediated, transition-metal-free C–H selenylation of electron-rich arenes and heteroarenes [1]. This application leverages the compound‘s ability to directly install a 3-bromophenylseleno moiety without pre-functionalization, reducing step count and eliminating transition metal contamination in pharmaceutical intermediates [1].

GPx-Mimetic Lead Compound Synthesis

Selenocyanates represent a pharmacophore class with GPx-like activity intermediate between diselenides and selenides [2]. 3-Bromophenyl selenocyanate serves as a modular starting material for constructing diverse selenocyanate-based antioxidant libraries, with the bromo substituent enabling late-stage diversification via cross-coupling after initial biological screening [3].

Selenium-Containing Heterocycle Construction via Orthogonal Reactivity

The combination of aryl bromide and selenocyanate handles in 3-bromophenyl selenocyanate enables one-pot sequential transformations: (1) reduction of –SeCN to selenolate, (2) intramolecular cyclization with tethered electrophiles, (3) cross-coupling at the bromide position [3]. This strategy is valuable for synthesizing benzo[b]selenophenes, selenazoles, and other selenium heterocycles of pharmaceutical interest [3].

Stable Selenium Reagent for Academic and CRO Procurement

The air-stability of 3-bromophenyl selenocyanate (half-life > 6 months under ambient conditions) contrasts sharply with air-sensitive aryl selenols (half-life < 1 hour) [4]. This stability makes it a reliable building block for academic laboratories and contract research organizations (CROs) lacking specialized inert-atmosphere storage infrastructure, reducing procurement costs and minimizing waste due to decomposition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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